N-(prop-2-yn-1-yl)oxepan-4-amine
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Overview
Description
N-(prop-2-yn-1-yl)oxepan-4-amine is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and a prop-2-yn-1-yl group attached to the nitrogen atom. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)oxepan-4-amine can be achieved through various synthetic routes. One common method involves the reaction of oxepan-4-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)oxepan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepan-4-imine derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxepan-4-imine derivatives, saturated amines, and various substituted oxepan-4-amines depending on the specific reagents and conditions used .
Scientific Research Applications
N-(prop-2-yn-1-yl)oxepan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)oxepan-4-amine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amine: This compound has a similar structure but contains a pyridine ring instead of an oxepane ring.
N-(prop-2-yn-1-yl)aniline: This compound features an aniline moiety instead of an oxepane ring
Uniqueness
N-(prop-2-yn-1-yl)oxepan-4-amine is unique due to the presence of the oxepane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-prop-2-ynyloxepan-4-amine |
InChI |
InChI=1S/C9H15NO/c1-2-6-10-9-4-3-7-11-8-5-9/h1,9-10H,3-8H2 |
InChI Key |
RAVGNZUBZDCMLS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCOCC1 |
Origin of Product |
United States |
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